Home > Products > Screening Compounds P97581 > 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine
6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine - 1491317-01-1

6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine

Catalog Number: EVT-1759034
CAS Number: 1491317-01-1
Molecular Formula: C13H14N4
Molecular Weight: 226.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine (12k)

  • Compound Description: This compound is a potent P-glycoprotein (P-gp) inhibitor. [] It effectively reverses doxorubicin resistance in K562/A02 cells, boosts the potency of other MDR-related cytotoxic agents, increases doxorubicin accumulation, and suppresses P-gp ATPase activity. [] Importantly, it displays low cytotoxicity, long duration of activity, good half-life, oral bioavailability, and no interference with doxorubicin metabolism. []
  • Relevance: This compound shares the core structure of a 3,4-dihydroisoquinoline ring linked to a 4-aminopyrimidine with 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine. The variations lie in the substituents on the pyrimidine and dihydroisoquinoline rings. Specifically, 12k features a quinazolin-4-amine substituent on the pyrimidine ring and methoxy groups on the dihydroisoquinoline ring. Additionally, an ethylphenyl linker connects the two ring systems. []

N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100,356)

  • Compound Description: CP-100,356 is a potent dual inhibitor of MDR1 and BCRP efflux transporters. [] It shows negligible inhibition of major human P450 enzymes, including P4503A4. [] In vivo studies in rats demonstrate its ability to significantly increase the systemic exposure of MDR1 substrate fexofenadine and dual MDR1/BCRP substrate prazosin. []
  • Relevance: Similar to 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine, this compound contains a 3,4-dihydroisoquinoline moiety linked to a pyrimidine ring. [] The key difference lies in the pyrimidine ring being part of a quinazolin-2-amine structure in CP-100,356. Additionally, both ring systems carry methoxy substituents, and a dimethoxyphenethyl group is attached to the quinazoline nitrogen. []
Overview

6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered interest in synthetic and medicinal chemistry. Its molecular formula is C13H14N4, with a molecular weight of 226.28 g/mol. The compound is recognized for its potential as a precursor in the synthesis of complex heterocyclic compounds, which are valuable in various research applications, particularly in drug discovery and development.

Source and Classification

This compound belongs to the class of pyrimidine derivatives, which are characterized by a six-membered ring containing two nitrogen atoms. It is specifically categorized under the broader category of isoquinoline derivatives due to the presence of the 3,4-dihydroisoquinoline moiety. The compound can be sourced from chemical suppliers like BenchChem and is often used in research laboratories for various synthetic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine can be achieved through several methodologies. One notable approach involves the use of N-alkylation reactions followed by cyclization processes. For instance, starting from commercially available 4,6-dichloro-2-(methylthio)pyrimidine, it can be reacted with appropriate amines in the presence of bases like sodium hexamethyldisilazide to form intermediates that subsequently undergo further transformations to yield the target compound .

A simplified one-step synthesis has also been reported, which streamlines the process by directly combining the necessary reactants under mild conditions. This method emphasizes efficiency and high yield, making it suitable for laboratory settings where time and resources are constrained .

Molecular Structure Analysis

Structure and Data

The structural representation of 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine can be described using various chemical notation systems:

  • IUPAC Name: 6-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-amine
  • InChI: InChI=1S/C13H14N4/c14-12-7-13(16-9-15-12)17-6-5-10-3-1-2-4-11(10)8-17/h1-4,7,9H,5-6,8H2,(H2,14,15,16)
  • Canonical SMILES: C1CN(CC2=CC=CC=C21)C3=NC=NC(=C3)N

This compound features a pyrimidine ring fused with a dihydroisoquinoline structure. The arrangement of atoms and functional groups contributes to its biological activity and potential interactions with various biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine can be explored through various chemical transformations. Notably, it can participate in nucleophilic substitutions due to the presence of amino groups on the pyrimidine ring. Additionally, oxidation reactions involving this compound have been studied to yield more complex derivatives .

A significant reaction pathway involves its oxidation under mild conditions to generate sulfonamide derivatives or other functionalized products that could enhance its pharmacological properties. The reaction conditions typically involve oxidants such as oxone or mild acids that facilitate these transformations without extensive degradation of the core structure .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine often relates to their ability to interact with specific biological targets within cells. Research indicates that such compounds may exhibit activity against certain kinases or receptors involved in cellular signaling pathways.

For instance, studies have shown that related pyrimidine derivatives can act as inhibitors for receptor tyrosine kinases like c-Met, which play crucial roles in cancer progression. The binding affinity and selectivity towards these targets are influenced by the molecular structure and substituents present on the compound .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm its identity and purity during synthesis .

Applications

Scientific Uses

The primary applications of 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine lie within medicinal chemistry and drug development. Its derivatives are being investigated for their potential therapeutic effects against various diseases, particularly cancers where receptor tyrosine kinases are implicated.

Additionally, this compound serves as an important building block for synthesizing more complex heterocyclic structures that may exhibit enhanced biological activities or novel pharmacological profiles. Its role as a precursor in synthetic chemistry underscores its significance in advancing research in drug discovery .

Properties

CAS Number

1491317-01-1

Product Name

6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-amine

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

InChI

InChI=1S/C13H14N4/c14-12-7-13(16-9-15-12)17-6-5-10-3-1-2-4-11(10)8-17/h1-4,7,9H,5-6,8H2,(H2,14,15,16)

InChI Key

AWMLZCUADACZMW-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C3=NC=NC(=C3)N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=NC(=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.